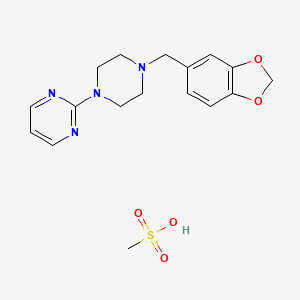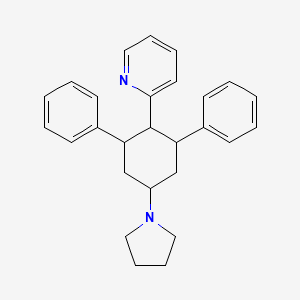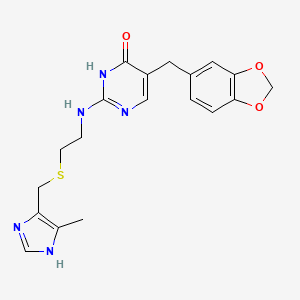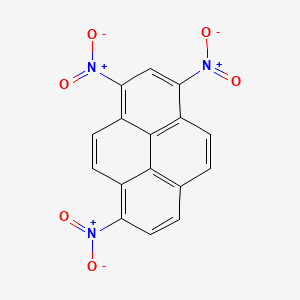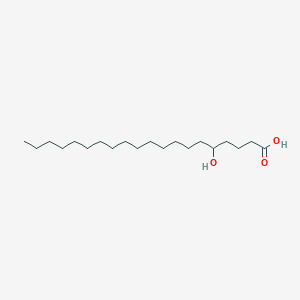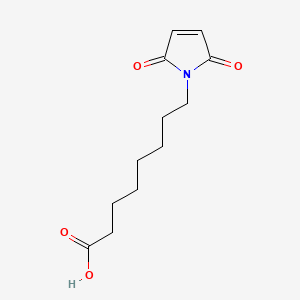
N-(Carboxyheptyl)maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carboxyheptyl)maleimide is a chemical compound with the molecular formula C12H17NO4 . It contains a total of 34 bonds, including 17 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 imide (-thio), and 1 hydroxyl group .
Synthesis Analysis
N-substituted maleimides, including N-(Carboxyheptyl)maleimide, have been synthesized and tested for antimicrobial and cytostatic activity . The synthesis involves substituents of varying bulkiness and polarity .Molecular Structure Analysis
The molecular structure of N-(Carboxyheptyl)maleimide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D chemical structure image of N-(Carboxyheptyl)maleimide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
N-(Carboxyheptyl)maleimide, like other maleimides, is known to react with thiols in a simple, rapid reaction to generate a thiosuccinimide product . This reaction is popular for site-selective modification of cysteine residues in bioconjugation technology .Physical And Chemical Properties Analysis
N-(Carboxyheptyl)maleimide has a molecular weight of 239.26768 g/mol . It has a density of 1.212g/cm3 and a boiling point of 424.6ºC at 760mmHg .Safety And Hazards
Zukünftige Richtungen
N-(Carboxyheptyl)maleimide and other maleimides have attracted much attention in recent years due to their presence in various natural products and pharmaceuticals . They can be readily modified into biologically important compounds . Future research may focus on the development of materials that could directly interface electrical components with specific neurons to mimic the durable, communicative system used by organisms .
Eigenschaften
CAS-Nummer |
57079-00-2 |
|---|---|
Produktname |
N-(Carboxyheptyl)maleimide |
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
8-(2,5-dioxopyrrol-1-yl)octanoic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-7-8-11(15)13(10)9-5-3-1-2-4-6-12(16)17/h7-8H,1-6,9H2,(H,16,17) |
InChI-Schlüssel |
QQBCAPJSHSNYLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
Andere CAS-Nummern |
57079-00-2 |
Synonyme |
N-(carboxyheptyl)maleimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



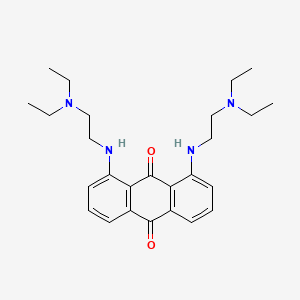
![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)
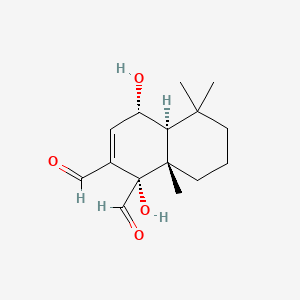
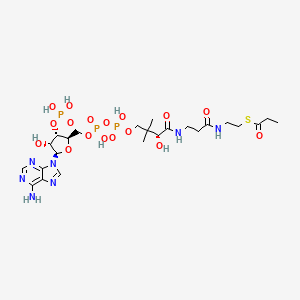
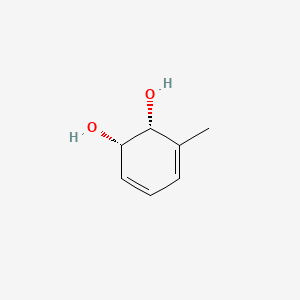
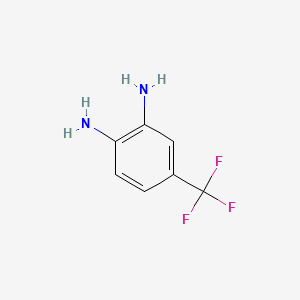
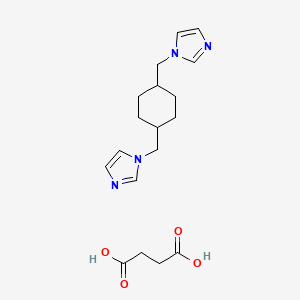
![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)
